molecular formula C12H17N3S B2439583 [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea CAS No. 914636-45-6

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea

Cat. No.: B2439583
CAS No.: 914636-45-6
M. Wt: 235.35 g/mol
InChI Key: SGHWUUOQYKMTFX-UHFFFAOYSA-N
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Description

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is an organic compound with the molecular formula C12H17N3S It is a thiourea derivative, characterized by the presence of a thiourea group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea typically involves the condensation of 4-(2-methylpropyl)benzaldehyde with thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in an ethanol solvent, to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(2-methylpropyl)benzaldehyde} + \text{thiourea} \xrightarrow{\text{acid catalyst}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea can undergo several types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The thiourea group can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]urea: Similar structure but with an oxygen atom instead of sulfur.

    [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]guanidine: Contains a guanidine group instead of thiourea.

    [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiosemicarbazide: Contains an additional hydrazine group.

Uniqueness

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

914636-45-6

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

[[4-(2-methylpropyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C12H17N3S/c1-9(2)7-10-3-5-11(6-4-10)8-14-15-12(13)16/h3-6,8-9H,7H2,1-2H3,(H3,13,15,16)

InChI Key

SGHWUUOQYKMTFX-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C=NNC(=S)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=NNC(=S)N

solubility

not available

Origin of Product

United States

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